6-Chloro-2-(difluoromethyl)pyrimidin-4-amine
Description
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine (CAS: 2166912-75-8) is a fluorinated pyrimidine derivative characterized by a difluoromethyl group at the 2-position and a chlorine atom at the 6-position of the pyrimidine ring. This compound belongs to a class of aminopyrimidines, which are widely explored in medicinal chemistry and agrochemical research due to their tunable electronic and steric properties. The difluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery and pesticide development .
Properties
Molecular Formula |
C5H4ClF2N3 |
|---|---|
Molecular Weight |
179.55 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H4ClF2N3/c6-2-1-3(9)11-5(10-2)4(7)8/h1,4H,(H2,9,10,11) |
InChI Key |
FIQBFNCGYMPXER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with difluoromethylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced amines .
Scientific Research Applications
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine has diverse applications in scientific research:
Agriculture: It is used as a precursor for the synthesis of fungicides and acaricides.
Medicine: The compound is explored for its potential as an antimicrobial and anticancer agent.
Industrial Chemistry: It serves as an intermediate in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in pests and fungi . In medicinal applications, it targets enzymes and receptors involved in microbial and cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of pyrimidin-4-amine derivatives are heavily influenced by substituents at the 2- and 6-positions. Below is a comparative analysis of key analogs:
*clogP values estimated based on substituent contributions.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The difluoromethyl (-CF₂H) group in the target compound enhances metabolic stability compared to methylthio (-SCH₃) analogs, which are prone to oxidative metabolism.
- Receptor Binding: Piperazino-substituted analogs (e.g., 5a) exhibit higher solubility due to the basic nitrogen, making them suitable for central nervous system (CNS) targets.
Antagonist Activity
- A2A Receptor Antagonists : Compound 6b (methylthio derivative) showed suboptimal metabolic stability in human liver microsomes but demonstrated high brain permeability and efficacy in reversing haloperidol-induced catalepsy. In contrast, the difluoromethyl group in the target compound may improve microsomal stability due to fluorine’s resistance to oxidation.
- CCR4 Antagonists: Piperazino-substituted derivatives (e.g., 5a) achieved nanomolar potency against CCR4, a chemokine receptor implicated in autoimmune diseases. The basic piperazine moiety likely enhances target engagement through hydrogen bonding.
Pesticidal Activity
- Trifluoromethyl-Oxadiazole Derivatives : Compounds like U7 and U8 () showed LC₅₀ values of 3.57–4.22 mg/L against Mythimna separata, outperforming flufenerim. The trifluoromethyl group enhances target binding via hydrophobic interactions and fluorine’s electronegativity. The difluoromethyl analog may exhibit similar potency but requires empirical validation.
Biological Activity
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C5H4ClF2N3
- Molecular Weight : 179.56 g/mol
- CAS Number : 2166912-75-8
The biological activity of 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects in various diseases.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer metabolism and inflammatory responses.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, disrupting cellular processes in target organisms.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against a range of bacterial and fungal strains. |
| Anti-inflammatory | Inhibits enzymes involved in inflammatory pathways, potentially reducing symptoms. |
| Anticancer | Serves as a scaffold for developing inhibitors targeting cancer-related enzymes. |
Antimicrobial Activity
A study demonstrated that derivatives of pyrimidine compounds, including 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine, exhibited significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting enhanced efficacy.
Anti-inflammatory Effects
Research has indicated that this compound can inhibit specific enzymes critical for inflammatory responses. For instance, it was found to reduce the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Anticancer Applications
In cancer research, 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs). These enzymes are implicated in tumor metabolism, and their inhibition could slow down cancer growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | Antimicrobial and anticancer properties | Contains a trifluoromethyl group instead of difluoromethyl. |
| 5-Fluoro-2-(difluoromethyl)pyrimidin-4-amine | Moderate antimicrobial activity | Lacks chlorine substitution at position 6. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sequential halogenation-amination. For example, chlorination of a precursor pyrimidine followed by amination with ammonia/amines under controlled conditions (e.g., THF/NaHMDS at 0–25°C) yields the target compound . Key factors include:
- Catalyst choice : Base catalysts (e.g., NaHMDS) improve substitution efficiency .
- Temperature : Lower temperatures (0–5°C) minimize side reactions during amination .
- Solvent : Polar aprotic solvents (e.g., THF) enhance nucleophilicity .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Chlorination + Amination | 76–91 | ≥95 | THF, NaHMDS, 0–25°C |
Q. Which analytical techniques are critical for characterizing 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves substitution patterns (e.g., δ 6.21 ppm for pyrimidine protons) .
- LC-MS : Confirms molecular weight (209.63 g/mol) and detects impurities .
- TLC : Monitors reaction progress using silica gel plates .
- Note : Overlapping signals in NMR (e.g., NH₂ and CHClF₂ groups) may require deuterated DMSO for resolution .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a scaffold for antimicrobial and anticancer agents. The difluoromethyl group enhances metabolic stability, while the chloro group enables further derivatization . For example:
- Antifungal Activity : Derivatives like T33 (EC₅₀: 0.60 mg/L) show superior activity against corn rust compared to tebuconazole (EC₅₀: 1.65 mg/L) via steric and electronic modulation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved biological activity?
- Methodological Answer :
- Substituent Analysis : Replace the chloro group with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
- Regioselectivity : Positional changes (e.g., 4- vs. 6-substitution) alter potency due to steric effects .
- Data Table :
| Derivative | Biological Activity (EC₅₀, mg/L) | Key SAR Insight |
|---|---|---|
| T33 (difluoromethyl) | 0.60 (Corn rust) | CF₂H improves lipophilicity |
| Trifluoromethyl analog | 1.65 | CF₃ reduces metabolic stability |
Q. How can contradictory biological activity data be resolved in mechanistic studies?
- Methodological Answer :
- Controlled Replicates : Ensure consistent assay conditions (e.g., pH, temperature) to minimize variability .
- Orthogonal Assays : Validate results using SPR (binding affinity) and cell viability assays .
- Example : Discrepancies in antifungal activity may arise from differential membrane permeability across fungal strains .
Q. What computational tools predict the regioselectivity of nucleophilic substitutions in this compound?
- Methodological Answer :
- DFT Calculations : Model transition states to identify preferred sites (e.g., C4 vs. C6 substitution) .
- Docking Simulations : Predict binding modes with targets (e.g., fungal cytochrome P450) to prioritize derivatives .
Q. How does the difluoromethyl group influence stability under physiological conditions?
- Methodological Answer :
- Metabolic Stability : The CF₂H group resists oxidative degradation compared to CH₃, as shown in human liver microsomal assays .
- Hydrolytic Stability : Monitor decomposition via HPLC under simulated gastric conditions (pH 2–7.4) .
Q. What strategies mitigate toxicity during in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask reactive groups (e.g., chloro) with enzymatically cleavable moieties (e.g., esters) .
- Dose Optimization : Use pharmacokinetic models to balance efficacy (AUC) and toxicity (LD₅₀) .
Methodological Challenges & Solutions
Challenge : Low yield in large-scale synthesis.
- Solution : Transition from batch to continuous flow reactors with real-time monitoring (e.g., FTIR) to optimize residence time and catalyst loading .
Challenge : Spectral overlap in characterization.
- Solution : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signals from NH₂ and CF₂H groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
